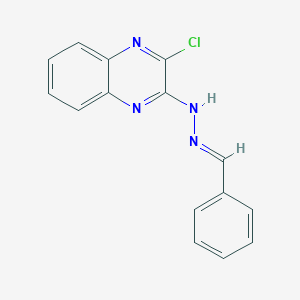
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, also known as CQ, is a chemical compound that has gained significant attention in scientific research. It is a derivative of quinoxaline, which is a heterocyclic compound containing nitrogen and carbon atoms. CQ has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, malaria, and Alzheimer's disease. In
作用機序
The mechanism of action of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone varies depending on the application. In cancer cells, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, which leads to the accumulation of damaged proteins and organelles and ultimately induces cell death. In malaria parasites, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting the heme detoxification pathway, leading to the accumulation of toxic heme and ultimately killing the parasite. In Alzheimer's disease, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting the aggregation of beta-amyloid, which is a protein that is associated with the disease.
Biochemical and Physiological Effects:
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. In cancer cells, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone induces cell death by inhibiting autophagy. In malaria parasites, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone kills the parasite by inhibiting the heme detoxification pathway. In Alzheimer's disease, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone inhibits the aggregation of beta-amyloid, which is a protein that is associated with the disease. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has also been shown to have anti-inflammatory effects and to be a potent antioxidant.
実験室実験の利点と制限
One advantage of using Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in lab experiments is that it is relatively easy to synthesize and has a high yield. In addition, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been extensively studied and its mechanism of action is well understood. However, one limitation of using Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone. One area of research is the development of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone analogs that have improved potency and selectivity. Another area of research is the study of the potential use of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in combination with other drugs for the treatment of cancer, malaria, and Alzheimer's disease. Finally, the study of the potential use of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in other diseases and applications, such as infectious diseases and neurodegenerative diseases, is an area of active research.
Conclusion:
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, or Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, is a chemical compound that has gained significant attention in scientific research. It has potential as a therapeutic agent for a variety of diseases, including cancer, malaria, and Alzheimer's disease. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, inhibiting the heme detoxification pathway, and inhibiting the aggregation of beta-amyloid. There are many potential future directions for the study of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, including the development of analogs with improved potency and selectivity and the study of its potential use in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone involves the reaction of 2-chloroquinoxaline with benzaldehyde hydrazone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone. The yield of the synthesis is typically around 70%.
科学的研究の応用
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, which is a process that allows cells to recycle damaged or unwanted components. By inhibiting autophagy, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone induces cell death in cancer cells.
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has also been studied as a potential treatment for malaria. It works by inhibiting the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and ultimately killing the parasite. In addition, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have potential as a therapeutic agent for Alzheimer's disease. It works by inhibiting the aggregation of beta-amyloid, which is a protein that is associated with Alzheimer's disease.
特性
製品名 |
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone |
|---|---|
分子式 |
C15H11ClN4 |
分子量 |
282.73 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-3-chloroquinoxalin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-14-15(19-13-9-5-4-8-12(13)18-14)20-17-10-11-6-2-1-3-7-11/h1-10H,(H,19,20)/b17-10+ |
InChIキー |
KOJDYXJTBAGOFE-LICLKQGHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2Cl |
SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2Cl |
正規SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)


![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)





![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)
